3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

carbohydrate fluorination skeletal rearrangement nucleophilic substitution

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol designates a rigid tricyclic dianhydrohexopyranose scaffold (molecular formula C₆H₈O₄, MW 144.12 g/mol) featuring a 1,6-anhydro bridge and a fused 2,3-epoxide ring. This scaffold constitutes one of two regioisomeric families within the dianhydrohexose class; the other is the 3,7,9-trioxatricyclo[4.2.1.02,4]nonane (1,6:3,4-dianhydro) series.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B12505823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1C2C(C3C(O3)C(O1)O2)O
InChIInChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2
InChIKeyRXDFVNWKKAAOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol (1,6:2,3-Dianhydro-β-D-hexopyranose) – Procurement-Relevant Structural and Class Overview


3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol designates a rigid tricyclic dianhydrohexopyranose scaffold (molecular formula C₆H₈O₄, MW 144.12 g/mol) featuring a 1,6-anhydro bridge and a fused 2,3-epoxide ring [1]. This scaffold constitutes one of two regioisomeric families within the dianhydrohexose class; the other is the 3,7,9-trioxatricyclo[4.2.1.02,4]nonane (1,6:3,4-dianhydro) series [2]. The compound exists as multiple discrete stereoisomers, the most prominent being the D-manno (CAS 3868-03-9) and D-talo (CAS 6893-59-0) configurations, which exhibit measurably distinct physicochemical and reactivity profiles . Procurement of the correct regioisomer and stereoisomer is essential because each isomer affords fundamentally different product distributions in key transformations such as fluorination and nucleophilic epoxide opening [3].

Why 3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol Cannot Be Interchanged with Regioisomeric or Stereoisomeric Analogs


Substituting a 3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol (1,6:2,3-dianhydro series) with its 3,7,9-trioxatricyclo (1,6:3,4-dianhydro) regioisomer, or even interchanging stereoisomers within the 1,6:2,3 series, leads to divergent reaction outcomes that compromise downstream synthetic routes [1]. When treated with diethylaminosulfur trifluoride (DAST), the 1,6:3,4-dianhydro series yields exclusively skeletal rearrangement products via tetrahydropyran or 1,6-anhydro bridge oxygen migration, whereas the 1,6:2,3 series predominantly undergoes nucleophilic substitution with stereochemically dependent retention or inversion at C4 [2]. Furthermore, within the 1,6:2,3 series, the D-manno, D-talo, D-allo, and D-gulo epimers each give distinct major products under identical conditions [3]. These reactivity differences are not predictable from structure alone without experimental verification, meaning that procurement of the incorrect isomer invalidates published synthetic protocols and necessitates costly re-optimization [4].

Quantitative Differentiation Data for 3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol Procurement Decisions


DAST Fluorination: Divergent Reactivity of 1,6:2,3- vs. 1,6:3,4-Dianhydro Series

In a head-to-head comparison using a complete series of eight regio- and stereoisomeric dianhydrohexopyranoses, the 1,6:2,3-dianhydro (3,8,9-trioxatricyclo) series and the 1,6:3,4-dianhydro (3,7,9-trioxatricyclo) series exhibited fundamentally divergent reactivity with DAST [1]. The 1,6:3,4-dianhydropyranoses yielded exclusively skeletal rearrangement products (0% substitution products), whereas the 1,6:2,3-dianhydropyranoses produced predominantly nucleophilic substitution products [2]. Within the 1,6:2,3 series, the D-manno epimer gave C4 inversion as the major pathway, while the D-talo and D-gulo epimers gave C4 retention [3]. This means that selecting the 3,8,9-trioxatricyclo scaffold over the 3,7,9-trioxatricyclo scaffold determines whether a user obtains a fluorinated substitution product or a rearranged skeleton.

carbohydrate fluorination skeletal rearrangement nucleophilic substitution

Melting Point Differentiation: D-Manno vs. D-Altro Epimer for Purity Assessment

The melting point provides a rapid, orthogonal identity verification that distinguishes the 1,6:2,3-dianhydro-β-D-mannopyranose epimer from the structurally similar 1,6:3,4-dianhydro-β-D-altropyranose, which shares an identical molecular formula (C₆H₈O₄, MW 144.13) and mass spectrometric profile [1]. The D-manno epimer (3,8,9-trioxatricyclo scaffold) melts at 67–71 °C , whereas the D-altro epimer (3,7,9-trioxatricyclo scaffold) melts at 162–164 °C [2]. This ~95 °C difference enables unambiguous identity confirmation by melting point determination alone, which is not possible by MS or elemental analysis.

physical characterization melting point stereoisomer purity

Optical Rotation as Stereochemical Fingerprint for the 1,6:2,3-Dianhydro-β-D-mannopyranose Epimer

The specific optical rotation of the commercially supplied 1,6:2,3-dianhydro-β-D-mannopyranose epimer provides a stereochemical fingerprint that distinguishes it from other epimers within the 3,8,9-trioxatricyclo series . The D-manno epimer (CAS 3868-03-9) exhibits [α]²⁰/D = –33 to –37° (c = 1, MeOH) , with a reference value of –35° . This negative rotation is a direct consequence of the (1R,2S,4S,5R,6R) absolute configuration. Other epimers within the series (e.g., D-talo, D-gulo, D-allo) possess different absolute configurations and are expected to display different optical rotations, although published reference values for them are not consistently available from non-proprietary sources. The optical rotation measurement thus serves as a rapid, non-destructive identity test that complements melting point and chromatographic retention data.

optical rotation chiral purity stereochemical identity

Optimal Procurement Scenarios for 3,8,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol Based on Verified Differentiation Data


Synthesis of 3-Deoxy-3-fluoro-D-glucosamine and D-galactosamine Analogs via Cerny Epoxide

When the synthetic objective is peracetylated 3-deoxy-3-fluoro analogs of D-glucosamine or D-galactosamine, the 1,6:2,3-dianhydro-β-D-mannopyranose epimer (Cerny epoxide) is the required starting material [1]. The published protocol uses 1,6:2,3-dianhydro-4-O-benzyl-β-D-mannopyranose, which undergoes azidolysis followed by DAST fluorination with retention or inversion at C4, yielding the desired 3-fluorohexosamine scaffold . The 1,6:3,4-dianhydro regioisomer cannot substitute here because DAST treatment of the 1,6:3,4 series gives exclusively skeletal rearrangement products, not the nucleophilic fluorination required for this route [2]. Procurement should specify CAS 3868-03-9 with ≥98% purity and verified optical rotation .

Chiral Building Block for Branched 1,6-Anhydro Sugars via Tandem Epoxide Rearrangement–Cuprate Cross-Coupling

The stereoisomeric Cerny epoxides, including 1,6:2,3-dianhydro-β-D-mannopyranose, serve as chiral building blocks for branched 1,6-anhydro sugars via tandem epoxide→allyl alcohol rearrangement followed by Gilman cuprate cross-coupling [1]. This methodology was demonstrated on both the 3,8,9-trioxatricyclo (Cerny) epoxides and their 3,7,9-trioxatricyclo regioisomers, with each regioisomeric series affording structurally distinct allyl alcohol intermediates . Users targeting the specific allyl alcohol products derived from the 3,8,9 scaffold must procure the 1,6:2,3-dianhydro epoxide, not the 1,6:3,4 analog, as the tandem rearrangement pathway is scaffold-dependent [2].

Phytochemical Reference Standard for GC-MS Identification in Plant Metabolomics

In GC-MS-based phytochemical profiling, (2R,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol has been identified as a major constituent (peak area 33.323%, retention time 18.084 min) of the methanol rhizome extract of Amomum nilgiricum, alongside two other stereoisomers at 3.300% and 9.621% peak area [1]. Laboratories performing phytochemical analysis of Zingiberaceae species require an authenticated reference standard of this specific stereoisomer for peak assignment, quantification, and method validation. The large abundance difference among isomers (33.3% vs. 3.3% vs. 9.6%) makes correct isomer identification critical for accurate quantification [2].

X-Ray Crystallographic Reference for Rigid Tricyclic Carbohydrate Scaffolds

The 3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol scaffold (specifically the D-manno epimer) has been characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2₁ with unit cell parameters a = 6.69 Å, b = 7.05 Å, c = 6.71 Å, β = 99.36°, cell volume = 312.08 ų [1]. The regioisomeric 3,7,9-trioxatricyclo analog crystallizes with distinctly different parameters: a = 6.14 Å, b = 5.18 Å, c = 9.41 Å, β = 93.06°, cell volume = 298.81 ų . These crystallographic data enable researchers using powder X-ray diffraction for polymorph screening or solid-state characterization to definitively distinguish the two regioisomeric scaffolds. Procurement for crystallographic studies must specify the exact stereoisomer, as co-crystallization of epimers results in ambiguous electron density maps.

Quote Request

Request a Quote for 3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.